Cas no 477569-69-0 (N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide is a specialized organic compound featuring a benzothiazole core linked to a difluorobenzamide moiety. Its unique structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the benzothiazole group contributes to π-stacking interactions. This compound is characterized by high purity and consistent performance, ensuring reliability in experimental applications. Its synthetic versatility and structural features make it a promising candidate for further development in medicinal chemistry.
N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide structure
477569-69-0 structure
Product name:N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide
CAS No:477569-69-0
MF:C20H12F2N2OS
MW:366.383890151978
CID:5911685
PubChem ID:5053808

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide
    • AKOS002045326
    • 477569-69-0
    • Oprea1_145903
    • F0882-1053
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2,6-difluorobenzamide
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
    • Benzamide, N-[2-(2-benzothiazolyl)phenyl]-2,6-difluoro-
    • Inchi: 1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25)
    • InChI Key: WYCLFVSBFWBYHF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)C1=C(F)C=CC=C1F

Computed Properties

  • Exact Mass: 366.06384051g/mol
  • Monoisotopic Mass: 366.06384051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.415±0.06 g/cm3(Predicted)
  • pka: 11.05±0.70(Predicted)

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-1053-2mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0882-1053-5mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-1053-50mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-1053-25mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-1053-20mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-1053-5μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-1053-20μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0882-1053-10μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-1053-4mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-1053-10mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
477569-69-0 90%+
10mg
$79.0 2023-05-17

Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide

Comprehensive Overview of N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide (CAS No. 477569-69-0): Properties, Applications, and Research Insights

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide (CAS No. 477569-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiazole derivative is characterized by its unique molecular structure, combining a benzothiazole core with a difluorobenzamide moiety. Such structural features make it a promising candidate for various applications, particularly in drug discovery and advanced material development.

The compound's CAS number 477569-69-0 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Researchers often search for "N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide uses" or "477569-69-0 solubility" to understand its practical applications. Recent studies highlight its potential as a building block for fluorescent probes, owing to the benzothiazole group's photophysical properties, which are valuable in bioimaging and diagnostic technologies.

In the context of drug discovery, this compound has been explored for its kinase inhibitory activity. Queries like "N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide biological activity" reflect growing interest in its therapeutic potential. The difluorobenzamide segment enhances metabolic stability, a feature highly sought after in the development of small-molecule drugs. Computational chemistry studies suggest its affinity for specific protein targets, though further in vitro validation is ongoing.

From a synthetic chemistry perspective, the compound's preparation involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Researchers frequently inquire about "synthesis of CAS 477569-69-0" or "N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide reaction conditions," underscoring its complexity. Optimized protocols often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity.

Environmental and safety profiles are also key concerns. While not classified as hazardous, proper handling guidelines for 477569-69-0 emphasize the use of personal protective equipment (PPE) during laboratory work. Searches for "N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide safety data" indicate users' focus on workplace safety and regulatory adherence.

Emerging trends link this compound to green chemistry initiatives. Its potential role in energy-efficient synthesis or biodegradable materials aligns with global sustainability goals. For instance, the benzothiazole unit's electron-accepting properties are being tested in organic photovoltaic (OPV) cells, addressing queries like "CAS 477569-69-0 in solar cells."

Analytical characterization of N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide typically involves techniques such as HPLC, NMR, and mass spectrometry. Researchers often seek "477569-69-0 NMR peaks" or "HPLC method for benzothiazole derivatives" to ensure accurate compound identification and purity assessment.

In summary, N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-difluorobenzamide (CAS No. 477569-69-0) represents a versatile scaffold with cross-disciplinary relevance. Its applications span from life sciences to advanced materials, driven by its structural uniqueness and tunable properties. Continued research will likely uncover new utilities, solidifying its importance in modern chemistry.

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